[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
Overview
Description
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate is a complex organic compound that features both an oxadiazole ring and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Nitrobenzoate Group: The nitrobenzoate group can be introduced via esterification reactions involving 3-nitrobenzoic acid and suitable alcohols or via direct nitration of benzoate esters.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitrobenzoate derivative under conditions that favor the formation of the desired product, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzoate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] benzoate:
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 2-nitrobenzoate: Another positional isomer with distinct chemical and biological properties.
Uniqueness
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of the oxadiazole ring and the nitrobenzoate group provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O5/c11-8(7-9(12)15-21-13-7)14-20-10(17)5-2-1-3-6(4-5)16(18)19/h1-4H,(H2,11,14)(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWPOHZRFOBBCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(C2=NON=C2N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(\C2=NON=C2N)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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